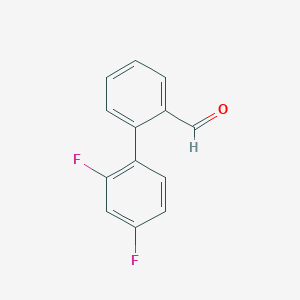

2-(2,4-Difluorophenyl)benzaldehyde

Description

2-(2,4-Difluorophenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C₁₃H₈F₂O and a molecular weight of 218.2 g/mol . This compound is characterized by the presence of two fluorine atoms attached to the phenyl ring, which significantly influences its chemical properties and reactivity. It is commonly used in various fields of research due to its unique chemical structure and properties .

Properties

IUPAC Name |

2-(2,4-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-10-5-6-12(13(15)7-10)11-4-2-1-3-9(11)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNYBGBUTBEDQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of 2,4-difluorobenzene with benzaldehyde under specific conditions. This reaction typically requires a catalyst and is carried out in an organic solvent such as methanol or ethanol . Another method involves the use of a two-step, one-pot reduction/cross-coupling procedure, which employs a stable aluminum hemiaminal as an intermediate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 2-(2,4-difluorophenyl)benzaldehyde undergoes oxidation to form carboxylic acids under acidic conditions. Common oxidizing agents include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 2-(2,4-Difluorophenyl)benzoic acid | 85% | |

| CrO₂Cl₂ | Dichloromethane, RT | 2-(2,4-Difluorophenyl)benzoic acid | 78% |

Mechanistic Insight : Oxidation proceeds via the formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid.

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride reagents:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C | 2-(2,4-Difluorophenyl)benzyl alcohol | 92% | |

| LiAlH₄ | THF, reflux | 2-(2,4-Difluorophenyl)benzyl alcohol | 95% |

Substrate Specificity : The electron-withdrawing fluorine atoms enhance the electrophilicity of the aldehyde, accelerating reduction.

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions with amines and hydrazines:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NH₂NH₂ | EtOH, RT | This compound hydrazone | Precursor for heterocycles |

| RNH₂ | Toluene, Δ | Schiff bases | Ligands in catalysis |

Kinetics : Second-order kinetics observed with pseudo-first-order conditions for hydrazone formation.

Electrophilic Aromatic Substitution

The difluorophenyl ring undergoes halogenation and nitration:

| Reaction | Reagent | Position | Product |

|---|---|---|---|

| Bromination | Br₂, FeCl₃ | Para to fluorine | 2-(2,4-Difluoro-5-bromophenyl)benzaldehyde |

| Nitration | HNO₃, H₂SO₄ | Meta to aldehyde | 2-(2,4-Difluoro-3-nitrophenyl)benzaldehyde |

Regioselectivity : Directed by the electron-withdrawing fluorine atoms, favoring substitution at positions ortho/para to fluorine.

Cross-Coupling Reactions

The aldehyde group facilitates Suzuki-Miyaura couplings for biaryl synthesis:

| Partner | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-(2,4-Difluorophenyl)biphenylcarbaldehyde | 88% |

Optimization : Yields improve with microwave irradiation (120°C, 20 min).

Biological Interactions

While primarily a synthetic intermediate, its derivatives show bioactivity:

| Derivative | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Hydrazone analog | Antibacterial (E. coli) | 32 µg/mL | |

| Schiff base-metal complex | Antifungal (C. albicans) | 18 µM |

Mechanism : Bioactivity arises from inhibition of microbial enzymes via aldehyde-protein interactions.

Stability and Reactivity Trends

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- 2-(2,4-Difluorophenyl)benzaldehyde serves as a crucial building block in organic synthesis. It is utilized in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. The compound's structure allows for various functionalizations, making it versatile for synthetic applications .

Reactions and Derivatives

- The compound undergoes several reactions:

- Oxidation : Can be converted into 3-(2,4-difluorophenyl)benzoic acid.

- Reduction : Forms 3-(2,4-difluorophenyl)benzyl alcohol.

- Substitution Reactions : Facilitates the formation of brominated derivatives.

Pharmaceutical Applications

Intermediate in Drug Development

- This compound is employed as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential as enzyme inhibitors and receptor modulators, which are critical in drug discovery processes .

Case Study: Synthesis of Amino-Substituted Benzaldehydes

- Research has shown that derivatives of this compound can be transformed into amino-substituted benzaldehydes, which are valuable in the development of agrochemical and pharmaceutical intermediates. For instance, methods involving lithiation and subsequent reactions have been developed to enhance yields of desired products .

Material Science

Dyes and Pigments Production

- The compound is also utilized in the production of dyes and pigments. Its unique fluorinated structure contributes to the stability and color properties of the resulting materials, making it suitable for various industrial applications.

Environmental Chemistry

Green Chemistry Approaches

- Recent studies have focused on employing this compound in green chemistry methodologies. Multi-component reactions (MCRs) utilizing this compound have been developed to minimize waste and enhance efficiency in chemical processes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Pharmaceutical | Intermediate for drug development and enzyme inhibitors |

| Material Science | Production of dyes and pigments |

| Environmental Chemistry | Utilization in green chemistry through efficient multi-component reactions |

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new chemical entities . Additionally, its unique structure allows it to interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

2-(2,4-Difluorophenyl)benzaldehyde can be compared with other similar compounds, such as:

2,4-Difluorobenzaldehyde: Similar structure but lacks the additional phenyl ring, resulting in different chemical properties and reactivity.

2,6-Difluorobenzaldehyde: Similar structure but with fluorine atoms in different positions, leading to variations in reactivity and applications.

2,5-Difluorobenzaldehyde: Another isomer with different substitution patterns, affecting its chemical behavior and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for a wide range of applications .

Biological Activity

2-(2,4-Difluorophenyl)benzaldehyde is a compound of interest due to its potential biological activities, including antibacterial, antifungal, and anticancer properties. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by various studies and data.

Chemical Structure and Synthesis

The compound this compound features a benzaldehyde functional group attached to a difluorophenyl ring. The synthesis typically involves methods like Suzuki coupling or other organic reactions that allow for the introduction of the difluorophenyl moiety onto the benzaldehyde scaffold .

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. For instance, studies have shown that derivatives containing a difluorophenyl group can enhance the antibacterial efficacy against various strains of bacteria such as Staphylococcus aureus and Bacillus anthracis. The minimal inhibitory concentration (MIC) values for these compounds suggest that they can effectively reduce bacterial growth, potentially by disrupting bacterial cell membranes .

Antifungal Activity

In antifungal assessments, compounds similar to this compound have demonstrated promising results against fungi like Candida tropicalis and Aspergillus niger. The MIC values reported for these activities range from 3.67 µM to 19.83 µM, indicating a strong potential for therapeutic applications in fungal infections .

Anticancer Activity

The anticancer properties of this compound are also noteworthy. Studies have highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of topoisomerase II and modulation of apoptotic pathways. Compounds derived from this scaffold have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting significant activity .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound may interact with bacterial membranes, increasing permeability and leading to cell lysis.

- Enzyme Inhibition : Inhibition of key enzymes involved in DNA replication and repair processes contributes to its anticancer effects.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells can lead to apoptosis.

Data Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 8.0 mM | |

| Antifungal | Candida tropicalis | 19.83 µM | |

| Anticancer | Various cancer cell lines | IC50 ~1-10 µM |

Case Studies

- Antibacterial Study : A study evaluating the antibacterial effects of benzaldehyde derivatives showed that this compound significantly reduced the MIC for fluoroquinolone antibiotics when used in combination therapy against resistant strains of Staphylococcus aureus.

- Antifungal Evaluation : Another investigation assessed various substituted benzaldehydes for antifungal activity. The results indicated that compounds with electron-withdrawing groups like difluoro substituents exhibited enhanced activity against pathogenic fungi compared to their unsubstituted counterparts.

- Cancer Cell Line Study : A comprehensive analysis on the cytotoxic effects of chalcone derivatives revealed that those incorporating the difluorophenyl moiety induced apoptosis through ROS generation and mitochondrial dysfunction in pancreatic cancer cells.

Q & A

Basic: What are the standard synthetic routes for 2-(2,4-Difluorophenyl)benzaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, derivatives of 2,4-difluorobenzaldehyde are often synthesized via condensation reactions with aldehydes or ketones under inert atmospheres (e.g., nitrogen) to prevent oxidation. A key intermediate, 2,4-difluorobenzaldehyde, can react with acetylated amines to form acrylate derivatives, as seen in the synthesis of 2-acetamido-3-(2,4-difluorophenyl)prop-2-enoic acid . Optimization includes controlling temperature (e.g., 0–6°C for halogen-sensitive intermediates) and using polar aprotic solvents like DMF, which enhances reaction rates by stabilizing transition states .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and purity. For example, fluorine chemical shifts in ¹⁹F NMR distinguish between ortho and para fluorine atoms . X-ray crystallography resolves structural ambiguities: in platinum complexes containing 2-(2,4-difluorophenyl)pyridine ligands, X-ray studies revealed intermolecular Pt⋯Pt and π-π interactions that influence luminescence . Infrared (IR) spectroscopy identifies aldehyde C=O stretches (~1700 cm⁻¹), while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>97% by HLC methods) .

Advanced: How do computational methods like TD-DFT complement experimental data in studying the photophysical properties of this compound-containing complexes?

Methodological Answer:

Time-Dependent Density Functional Theory (TD-DFT) calculations predict electronic transitions and excited-state behavior. For luminescent platinum complexes with 2-(2,4-difluorophenyl) ligands, TD-DFT simulations align with experimental emission spectra, showing that aggregation-induced red shifts arise from intermolecular interactions . Researchers should compare computed oscillator strengths with experimental molar absorptivity values to validate charge-transfer transitions. Discrepancies may indicate solvent effects or unaccounted intermolecular forces, necessitating revised computational models .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Contradictions often stem from assay variability (e.g., cell line specificity) or impurities. To address this:

- Reproducibility Checks: Replicate studies using identical reagents (e.g., >97% purity by HPLC ).

- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with bioactivity .

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing fluorine with hydroxy groups) to isolate pharmacophoric features . For example, 4-hydroxybenzaldehyde derivatives exhibit distinct binding affinities compared to fluorinated analogs .

Advanced: What experimental strategies are effective for studying aggregation-induced emission (AIE) in this compound-based materials?

Methodological Answer:

AIE studies require:

- Controlled Aggregation: Vary solvent polarity (e.g., water fraction in THF) to induce aggregate formation. In platinum complexes, increasing water content enhances Pt⋯Pt interactions, leading to red-shifted emission .

- Temperature-Dependent Spectroscopy: Monitor emission intensity changes at low temperatures (e.g., 77 K) to distinguish between monomeric and aggregated states.

- Single-Crystal Analysis: X-ray structures provide atomic-level insights into intermolecular distances and stacking modes responsible for AIE .

Basic: What purification strategies are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate aldehyde derivatives from byproducts.

- Recrystallization: Polar solvents like ethanol or acetone yield high-purity crystals, confirmed by melting point consistency .

- Distillation: For volatile analogs, fractional distillation under reduced pressure minimizes thermal decomposition .

Advanced: How can researchers leverage photoredox catalysis to functionalize this compound in C–C bond-forming reactions?

Methodological Answer:

Ru(bpy)₃²⁺-mediated photoredox catalysis enables radical alkylation or cycloaddition. For example:

- α-Alkylation: Irradiate this compound with Ru(bpy)₃²⁺ and a sacrificial reductant (e.g., Hünig’s base) to generate ketyl radicals, which couple with electron-deficient alkenes .

- Mechanistic Validation: Use radical traps (e.g., TEMPO) or isotopic labeling (²H/¹³C) to confirm reaction pathways. Monitor reaction progress via in situ FTIR or UV-vis spectroscopy .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure.

- Storage: Keep under inert gas (argon) at 0–6°C to prevent aldehyde oxidation .

- Waste Disposal: Neutralize with aqueous sodium bisulfite to convert residual aldehydes to less hazardous sulfonates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.